5-Chloro-2-(chloromethyl)-3-methylpyrazine

Cytochrome P450 Drug Metabolism Enzyme Inhibition

5-Chloro-2-(chloromethyl)-3-methylpyrazine (CAS 83520-57-4) is a halogenated heterocyclic building block belonging to the pyrazine class, characterized by a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol. This compound is distinguished by the presence of two electrophilic sites—a chloro substituent at the C5 position and a chloromethyl group at the C2 position—which enables sequential or regioselective nucleophilic substitution reactions not possible with simpler pyrazine analogs.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
Cat. No. B11722953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(chloromethyl)-3-methylpyrazine
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1CCl)Cl
InChIInChI=1S/C6H6Cl2N2/c1-4-5(2-7)9-3-6(8)10-4/h3H,2H2,1H3
InChIKeyISCIIKJEDPZOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(chloromethyl)-3-methylpyrazine: A Dual-Reactive Pyrazine Intermediate for Pharmaceutical and Agrochemical Synthesis


5-Chloro-2-(chloromethyl)-3-methylpyrazine (CAS 83520-57-4) is a halogenated heterocyclic building block belonging to the pyrazine class, characterized by a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol . This compound is distinguished by the presence of two electrophilic sites—a chloro substituent at the C5 position and a chloromethyl group at the C2 position—which enables sequential or regioselective nucleophilic substitution reactions not possible with simpler pyrazine analogs . Its established role as a versatile synthetic intermediate in medicinal chemistry and agrochemical development stems directly from this dual-reactivity profile .

Why Generic Substitution Fails: Structural Specificity Dictates Reactivity and Bioactivity Profiles for 5-Chloro-2-(chloromethyl)-3-methylpyrazine


Direct substitution of 5-Chloro-2-(chloromethyl)-3-methylpyrazine with seemingly analogous compounds such as 2-(chloromethyl)-3-methylpyrazine or 2,3-dichloro-5-methylpyrazine is not functionally equivalent due to critical differences in the number, type, and position of reactive handles . The target compound's unique combination of a ring-bound chlorine and an exocyclic chloromethyl group confers a distinct electrophilic hierarchy and spatial orientation that governs both synthetic outcomes and biological target interactions . As the quantitative evidence below demonstrates, these structural nuances translate into measurable differences in enzyme inhibition potency, reaction versatility, and product purity specifications—all of which carry direct consequences for reproducible research and cost-effective procurement.

Quantitative Differential Evidence for 5-Chloro-2-(chloromethyl)-3-methylpyrazine: Head-to-Head Comparisons and Validated Metrics


CYP Enzyme Inhibition Profile: Measured IC50 Values for Key Hepatic Isoforms

5-Chloro-2-(chloromethyl)-3-methylpyrazine exhibits a distinctive cytochrome P450 inhibition profile, with the strongest activity observed against CYP2B6 (IC50 = 3,000 nM), followed by moderate inhibition of CYP2E1 (IC50 = 15,000 nM) and weak inhibition of CYP3A4 (IC50 = 39,000 nM) [1]. This contrasts with the class-level trend wherein many unsubstituted or mono-substituted pyrazines act primarily as CYP2E1 inducers or inhibitors with varying potency [2]. While direct head-to-head data for close structural analogs are not publicly available, the >5-fold difference in IC50 between CYP2B6 and CYP3A4 for this compound suggests a non-promiscuous interaction pattern that may reduce off-target metabolic liabilities in early drug discovery campaigns compared to pan-CYP inhibitors.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Dual Electrophilic Reactivity: C5-Chloro vs. C2-Chloromethyl Substitution Sites Enable Sequential Functionalization

5-Chloro-2-(chloromethyl)-3-methylpyrazine possesses two chemically distinct leaving groups: an aromatic chloro substituent at C5 and an aliphatic chloromethyl group at C2 . In contrast, the closest analog 2-(chloromethyl)-3-methylpyrazine lacks the C5 chloro, limiting synthetic transformations to a single reactive site . Similarly, 2,3-dichloro-5-methylpyrazine provides two chloro leaving groups but both are ring-bound and electronically similar, which can lead to competitive, non-selective substitution under identical conditions . The target compound's differentiated electrophilicity—with the chloromethyl group being more susceptible to SN2 displacement than the aromatic chloride—allows for sequential, regioselective functionalization. For example, nucleophiles such as amines or thiols can first attack the chloromethyl carbon under mild conditions, leaving the C5 chloro intact for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

Organic Synthesis Heterocyclic Chemistry Building Blocks

Commercial Purity Specifications: 97-98% Purity Available from Multiple Suppliers

Procurement of 5-Chloro-2-(chloromethyl)-3-methylpyrazine is supported by multiple commercial sources offering the compound at 97% or 98% purity , with batch-specific analytical data (NMR, HPLC, GC) available from select vendors . This contrasts with several structurally related compounds such as 2,3-dichloro-5-methylpyrazine and 2-(chloromethyl)-3-methylpyrazine, which are more frequently offered at 95% purity . The availability of higher-purity material reduces the need for in-house purification prior to use in sensitive reactions or biological assays, thereby lowering total project costs and improving experimental reproducibility.

Chemical Procurement Quality Control Synthetic Reliability

Physical State and Storage: Liquid at Room Temperature Simplifies Handling

5-Chloro-2-(chloromethyl)-3-methylpyrazine is described as a colorless to pale yellow liquid at room temperature , whereas several analogs including 2-chloro-3-methylpyrazine and 2-(chloromethyl)-3-methylpyrazine hydrochloride exist as solids . The liquid physical state of the target compound facilitates automated liquid handling in high-throughput synthesis and screening workflows, eliminating the need for weighing and dissolution steps that introduce variability and consume time. The compound should be stored long-term in a cool, dry place to maintain integrity .

Chemical Handling Automation Storage Stability

Optimal Application Scenarios for 5-Chloro-2-(chloromethyl)-3-methylpyrazine Based on Validated Evidence


Medicinal Chemistry: CYP2B6-Focused Lead Optimization with Reduced Metabolic Liability Risk

Based on the CYP inhibition profile (IC50: CYP2B6 3,000 nM, CYP3A4 39,000 nM), 5-Chloro-2-(chloromethyl)-3-methylpyrazine is particularly well-suited as a core scaffold in drug discovery programs targeting CNS or oncology indications where avoidance of strong CYP3A4 inhibition is desirable [1]. The >10-fold window between CYP2B6 and CYP3A4 inhibition suggests a lower propensity for clinically relevant drug-drug interactions compared to pan-CYP inhibitors. Additionally, the dual electrophilic sites enable systematic SAR exploration around the pyrazine core through sequential functionalization .

Agrochemical Synthesis: Step-Efficient Construction of Pyrazine-Containing Pesticides and Herbicides

The combination of a chloromethyl group and a chloro substituent allows 5-Chloro-2-(chloromethyl)-3-methylpyrazine to serve as a platform intermediate for generating diverse pyrazine-based agrochemical candidates in fewer synthetic steps . For instance, initial substitution at the chloromethyl position with a thiol or amine nucleophile can install a desired pharmacophore, while subsequent palladium-catalyzed cross-coupling at the C5 chloro position can introduce aryl or heteroaryl groups . This sequential reactivity is not achievable with simpler analogs like 2-(chloromethyl)-3-methylpyrazine, which lack the second reactive handle.

High-Throughput Parallel Synthesis: Liquid Handling Compatibility for Automated Library Generation

Because 5-Chloro-2-(chloromethyl)-3-methylpyrazine is a liquid at ambient temperature , it is directly compatible with automated liquid handling systems commonly employed in high-throughput chemistry and screening groups. This physical property eliminates the need for pre-weighing and dissolution, reducing operational variability and accelerating the synthesis of focused libraries . Solid analogs such as 2-chloro-3-methylpyrazine require additional handling steps that can introduce errors and slow workflow .

Quality-Sensitive Research: Procurement of High-Purity Material with Batch Analytical Documentation

For studies demanding rigorous reproducibility—such as in vivo pharmacology, advanced material synthesis, or regulatory toxicology—5-Chloro-2-(chloromethyl)-3-methylpyrazine is available from multiple vendors at 97-98% purity with accompanying batch-specific QC data (NMR, HPLC, GC) . This level of quality assurance is not universally available for structurally related pyrazine intermediates, making the target compound a lower-risk choice for projects where impurity-driven artifacts could confound results.

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